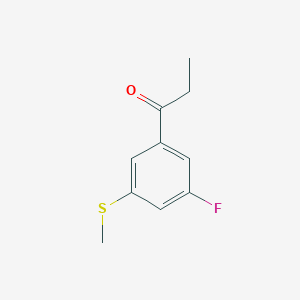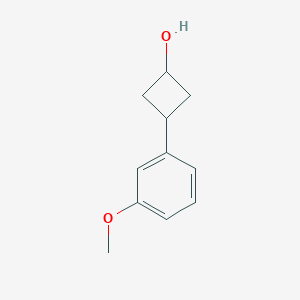
6-Bromo-2,2-dimethylchroman-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2-dimethylchroman-4-carbaldehyde is a chemical compound that belongs to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a formyl group at the 4th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylchroman-4-carbaldehyde typically involves the bromination of 2,2-dimethylchroman-4-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures higher yields and better control over reaction conditions. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,2-dimethylchroman-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethylchroman-4-carboxylic acid.
Reduction: 6-Bromo-2,2-dimethylchroman-4-methanol.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-2,2-dimethylchroman-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,2-dimethylchroman-4-carbaldehyde depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The presence of the bromine atom and the formyl group can enhance its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2,2-dimethylchroman-4-one: Similar structure but lacks the formyl group.
2,2-Dimethylchroman-4-carbaldehyde: Similar structure but lacks the bromine atom.
6-Chloro-2,2-dimethylchroman-4-carbaldehyde: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
6-Bromo-2,2-dimethylchroman-4-carbaldehyde is unique due to the presence of both the bromine atom and the formyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13BrO2 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
6-bromo-2,2-dimethyl-3,4-dihydrochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H13BrO2/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
JSIRSHPTXDIQNL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(O1)C=CC(=C2)Br)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)




![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)




![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)


![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)
